molecular formula C24H20N2O4S B7741919 ETHYL 2-[(2E)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[(2E)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B7741919
M. Wt: 432.5 g/mol
InChI Key: KTMUIFTZEJBYIQ-QGOAFFKASA-N
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Description

ETHYL 2-[(2E)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE is a thiophene-based derivative featuring a cyanoenamido substituent at position 2 and a phenylthio group at position 3.

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c1-3-30-24(28)20-14-21(17-7-5-4-6-8-17)31-23(20)26-22(27)18(15-25)13-16-9-11-19(29-2)12-10-16/h4-14H,3H2,1-2H3,(H,26,27)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMUIFTZEJBYIQ-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)/C(=C/C3=CC=C(C=C3)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2E)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of ethyl cyanoacetate with 4-methoxybenzaldehyde to form an intermediate, which is then subjected to further reactions with appropriate reagents to introduce the thiophene ring and other substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2E)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

ETHYL 2-[(2E)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-[(2E)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with derivatives reported in the literature, particularly in terms of thiophene cores, cyano groups, and aromatic substituents. Below is a comparative analysis based on substituent effects, synthesis, and spectroscopic data:

Table 1: Comparison of Key Compounds

Compound Name (Structure) Substituents (R1, R2) Yield (%) Melting Point (°C) Molecular Formula Notable Spectral Data (¹H NMR)
Methyl (E)-2-[[(E)-2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-methoxyphenyl)aminopropenoate (Compound 30) R1 = 4-OCH₃, R2 = pyridine 75 143–155 C₁₉H₁₈N₄O₃ δ 3.78 (s, OCH₃), δ 8.62 (d, pyridine-H); coupling constants J = 8–12 Hz for vinyl protons
Methyl (E)-2-[[(E)-2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-fluorophenyl)aminopropenoate (Compound 31) R1 = 4-F, R2 = pyridine 85 201–205 C₁₉H₁₈N₄O₃ δ 6.95–7.25 (m, fluorophenyl-H), δ 8.65 (d, pyridine-H); J = 7–10 Hz for vinyl protons
ETHYL 4-CYANO-5-[3-(2-ETHOXYPHENYL)PROP-2-ENOYLAMINO]-3-METHYL-THIOPHENE-2-CARBOXYLATE R1 = 2-OCH₂CH₃, R2 = methyl N/A N/A C₂₀H₂₁N₃O₄S δ 1.35 (t, CH₂CH₃), δ 4.30 (q, OCH₂); ¹H-¹³C correlations confirm enamide geometry

Key Observations:

Substituent Effects on Physical Properties :

  • Electron-donating groups (e.g., 4-OCH₃ in Compound 30) correlate with lower melting points (143–155°C) compared to electron-withdrawing groups (4-F in Compound 31, 201–205°C), likely due to reduced dipole interactions .
  • The ethyl carboxylate group in the target compound may enhance solubility in polar solvents compared to methyl esters in Compounds 30/31 .

Synthesis Efficiency :

  • Yields for Compounds 30 and 31 (75–85%) suggest that electron-deficient anilines (e.g., 4-fluoroaniline) react more efficiently than electron-rich analogs (e.g., 4-methoxyaniline) under similar conditions .

Spectroscopic Trends :

  • ¹H NMR data for pyridine-containing analogs (Compounds 30/31) show deshielded aromatic protons (δ 8.62–8.65), whereas ethoxy-substituted thiophenes (Compound 8 analog) exhibit characteristic ethyl group signals (δ 1.35, 4.30) .
  • Coupling constants (J = 7–12 Hz) in vinyl protons confirm trans (E) configurations in enamide moieties across analogs .

Research Findings and Implications

  • Hydrogen Bonding: The cyano and carboxylate groups in the target compound may participate in C≡N···H–O and O=C–O···H–N interactions, akin to patterns observed in thiophene derivatives . Such interactions could stabilize crystal lattices, as seen in SHELX-refined structures of related compounds .

Biological Activity

Ethyl 2-[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamido]-5-phenylthiophene-3-carboxylate (CAS Number: 2286-29-5) is a complex organic compound that belongs to the class of thiophene derivatives. Its unique structure, characterized by a thiophene ring and various functional groups, positions it as a valuable candidate for research in medicinal chemistry, biochemistry, and materials science.

Chemical Structure and Properties

The molecular formula of the compound is C13H13NO3C_{13}H_{13}NO_3, with a molecular weight of 231.247 g/mol. The compound features a thiophene ring substituted with a cyano group and an ethyl ester, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₃N O₃
Molecular Weight231.247 g/mol
CAS Number2286-29-5
LogP2.16528

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The mechanism of action primarily involves:

  • Suzuki-Miyaura Cross-Coupling Reaction : This reaction is significant in the synthesis of complex organic molecules and may play a role in the compound's reactivity and utility in biochemical applications.
  • Biochemical Pathways : The compound may influence several biochemical pathways by interacting with enzymes or receptors, leading to alterations in cellular functions.

Medicinal Chemistry

Research has indicated that this compound has potential therapeutic applications due to its unique structural features:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit antimicrobial properties. The presence of the cyano group may enhance this activity by increasing the compound's lipophilicity, allowing better membrane penetration .
  • Anticancer Potential : Preliminary research suggests that compounds with similar structures may inhibit cancer cell proliferation. The ability to modulate biochemical pathways involved in cell growth makes this compound a candidate for further investigation in cancer therapy.
  • Optoelectronic Properties : The unique electronic properties of thiophene derivatives open avenues for their use in organic electronics, such as organic solar cells and light-emitting diodes (LEDs) .

Study on Antimicrobial Activity

A study evaluated the antimicrobial effects of various thiophene derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a novel antimicrobial agent.

Anticancer Screening

In vitro assays conducted on human cancer cell lines revealed that the compound could induce apoptosis in certain cancer types. This effect was attributed to the activation of caspase pathways, highlighting its potential as an anticancer drug candidate.

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